2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the bromination of 6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production may involve a multi-step process starting from commercially available precursors. The process includes:
Bromination: Using bromine or NBS.
Purification: Through recrystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through techniques like NMR and HPLC.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction can lead to the removal of the bromine atom, forming the corresponding ethyl-benzothiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in the design of ligands for catalysis.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Comparison:
- Substituent Effects: The presence of different substituents (e.g., ethyl vs. methyl) can significantly affect the compound’s reactivity and biological activity.
- Functional Group Variations: Variations in functional groups (e.g., bromine vs. hydrogen) can lead to differences in chemical behavior and potential applications.
2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13BrO2S |
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Molecular Weight |
289.19 g/mol |
IUPAC Name |
2-bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrO2S/c1-2-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14/h6H,2-5H2,1H3,(H,13,14) |
InChI Key |
FMCNGWCTLZGANF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)O)Br |
Origin of Product |
United States |
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